molecular formula C8H5NO3S B6204355 2-sulfanyl-1,3-benzoxazole-7-carboxylic acid CAS No. 29401-62-5

2-sulfanyl-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B6204355
CAS No.: 29401-62-5
M. Wt: 195.2
InChI Key:
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Description

2-sulfanyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate sulfur-containing reagents. One common method includes the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid under reflux conditions . Another approach involves the use of thiourea as a sulfur source, reacting with 2-aminophenol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Metal catalysts, such as palladium or copper, are frequently used in these processes. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield corresponding thiols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sulfanyl-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-sulfanyl-1,3-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of specific enzymes or interfere with cellular pathways. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-mercaptobenzoxazole
  • 2-thioxo-1,3-benzoxazole
  • 2-selenyl-1,3-benzoxazole

Uniqueness

2-sulfanyl-1,3-benzoxazole-7-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity compared to other benzoxazole derivatives. This functional group also allows for further derivatization, making it a versatile compound for various applications .

Properties

CAS No.

29401-62-5

Molecular Formula

C8H5NO3S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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